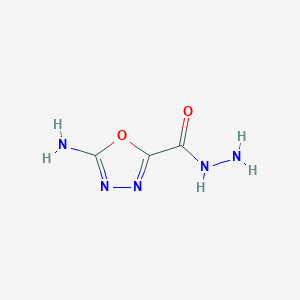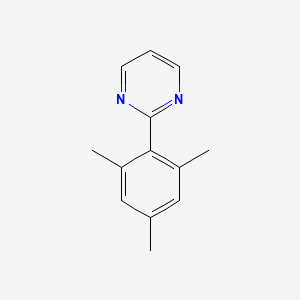
2-Mesitylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Mesitylpyrimidine is an organic compound belonging to the pyrimidine family, characterized by the presence of a mesityl group attached to the second position of the pyrimidine ring. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The mesityl group, derived from mesitylene, is a bulky substituent that can influence the chemical properties and reactivity of the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Mesitylpyrimidine typically involves the condensation of mesityl-substituted precursors with pyrimidine derivatives. One common method is the reaction of mesityl chloride with pyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.
化学反应分析
Types of Reactions: 2-Mesitylpyrimidine undergoes various chemical reactions, including:
Oxidation: The mesityl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the mesityl group, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Mesityl ketones or carboxylic acids.
Reduction: Reduced pyrimidine derivatives or mesityl alcohols.
Substitution: Halogenated pyrimidines or mesityl-substituted derivatives.
科学研究应用
2-Mesitylpyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
作用机制
The mechanism of action of 2-Mesitylpyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The mesityl group can enhance the compound’s binding affinity to its molecular targets, leading to increased potency. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets.
相似化合物的比较
2-Methylpyrimidine: Lacks the bulky mesityl group, resulting in different reactivity and biological activity.
2,4-Dimethylpyrimidine: Contains two methyl groups, leading to distinct chemical properties and applications.
2,6-Dimethylpyrimidine: Similar to 2,4-dimethylpyrimidine but with different substitution patterns affecting its reactivity.
Uniqueness of 2-Mesitylpyrimidine: The presence of the mesityl group in this compound imparts unique steric and electronic effects, influencing its chemical reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications, distinguishing it from other pyrimidine derivatives.
属性
分子式 |
C13H14N2 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC 名称 |
2-(2,4,6-trimethylphenyl)pyrimidine |
InChI |
InChI=1S/C13H14N2/c1-9-7-10(2)12(11(3)8-9)13-14-5-4-6-15-13/h4-8H,1-3H3 |
InChI 键 |
UJBHUZJQOTXYGX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C2=NC=CC=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Cyanobenzo[d]thiazole-6-carboxylic acid](/img/structure/B13120389.png)
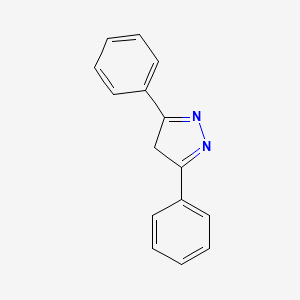
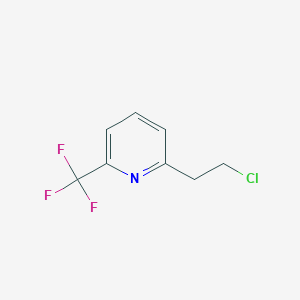
![Benzyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13120408.png)

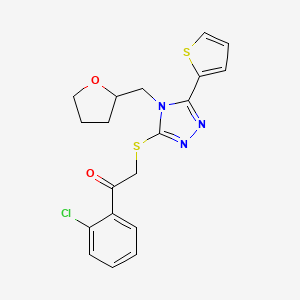
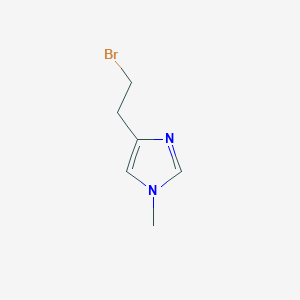
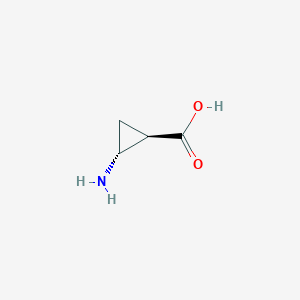

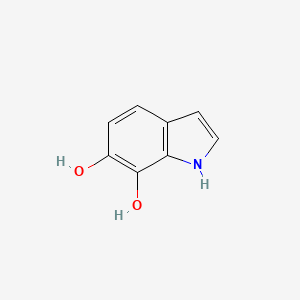
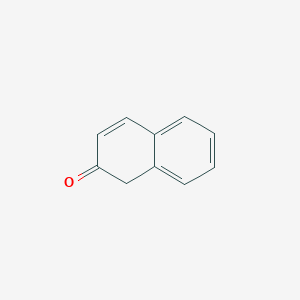
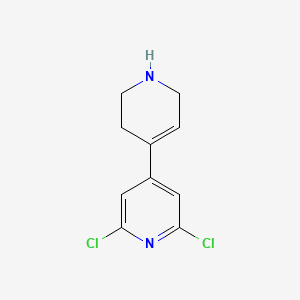
![6-O-benzyl 4-O-tert-butyl (4aR,8aR)-3-cyano-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-4,6-dicarboxylate](/img/structure/B13120455.png)
